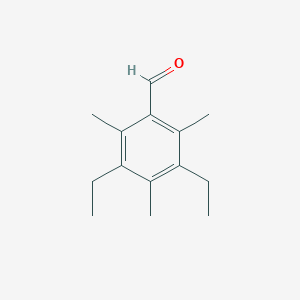
3,5-Diethyl-2,4,6-trimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C14H20O. It is a derivative of benzaldehyde, characterized by the presence of three methyl groups and two ethyl groups attached to the benzene ring.
準備方法
The synthesis of 3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and aluminum chloride as a catalyst. This reaction typically occurs under anhydrous conditions to yield the desired aldehyde . Industrial production methods may involve similar formylation reactions, optimized for higher yields and cost-effectiveness.
化学反応の分析
3,5-Diethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
3,5-Diethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism by which 3,5-Diethyl-2,4,6-trimethylbenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
類似化合物との比較
3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be compared with other similar compounds, such as:
2,4,6-Trimethylbenzaldehyde: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups instead of ethyl and methyl groups, leading to different electronic and steric properties.
2,3,4-Trimethylbenzaldehyde: Another isomer with different substitution patterns, affecting its reactivity and applications .
特性
CAS番号 |
88174-33-8 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
3,5-diethyl-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C14H20O/c1-6-12-9(3)13(7-2)11(5)14(8-15)10(12)4/h8H,6-7H2,1-5H3 |
InChIキー |
YQZOIAZQKOKSNX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1C)C=O)C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
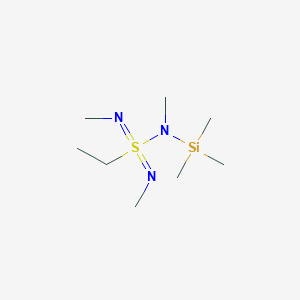
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
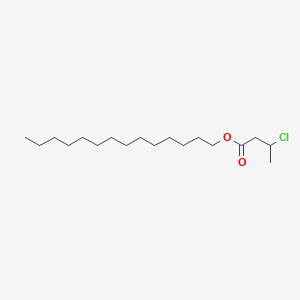
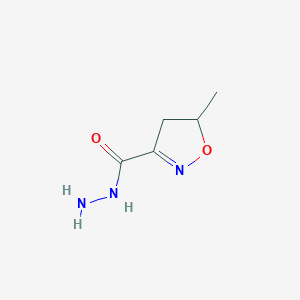
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
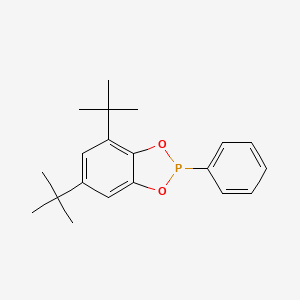
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)


